![molecular formula C9H8ClN3 B1416254 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole CAS No. 50369-42-1](/img/structure/B1416254.png)
3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole
Overview
Description
“3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole” is a chemical compound with the CAS Number: 50369-42-1. It has a molecular weight of 193.64 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 166-167°C .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including compounds related to 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. For instance, Roy, Desai, and Desai (2005) synthesized several 1,2,4-triazoles and found that many of them showed significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Roy, Desai, & Desai, 2005). Additionally, a novel series of quinoline incorporated triazole derivatives were synthesized and showed significant bioactivities, suggesting the versatility of triazole derivatives in creating potent antimicrobial agents (D'Souza, Nayak, D'mello, & Dayananda, 2020).
Corrosion Inhibition
Research has also demonstrated the efficacy of 1,2,4-triazole derivatives in the corrosion inhibition of metals. Bentiss et al. (2007) explored the use of triazole derivatives for protecting mild steel in hydrochloric acid, finding that these compounds significantly reduced corrosion through the formation of a protective layer on the metal surface (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007). This suggests that triazole derivatives can be effective in industrial applications where metal corrosion is a concern.
Material Science and Chemistry
Triazole derivatives have found applications in material science and synthetic chemistry. For example, Yang et al. (2006) reported an environmentally benign process for preparing triazole derivatives with potential applications in various fields, highlighting the versatility and eco-friendliness of triazole chemistry (Yang, Song, Jin, & Hu, 2006). Furthermore, triazole compounds have been investigated for their optical properties, as shown by Kamalraj, Senthil, and Kannan (2008), who synthesized novel triazole regioisomers with fluorescent behavior, opening up possibilities for their use in optical devices and sensors (Kamalraj, Senthil, & Kannan, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
It is known that triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . The presence of a halogen (chlorine) in the compound may enhance its biological activity due to the ability of halogens to act as polar hydrogen or hydroxy mimics .
Biochemical Pathways
Triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Some triazole-based drugs are known to have excellent bioavailability when orally administered .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole. For instance, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to environmental pollution, which can exert strong selection pressure on bacteria . Additionally, the solubility of triazole-based drugs in water and other suitable medicinal solvents can affect their bioaccessibility and use in many drug release systems .
properties
IUPAC Name |
3-chloro-4-methyl-5-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJVSXOUFLUSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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